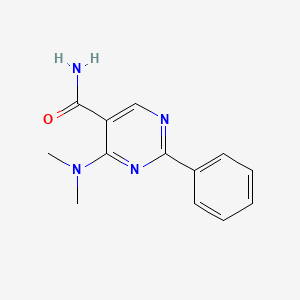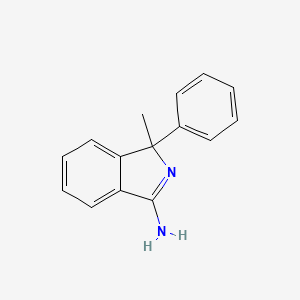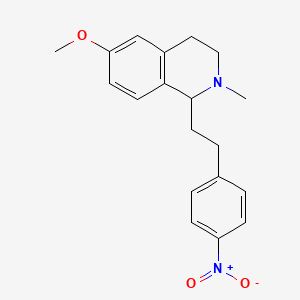![molecular formula C12H10N4O B12919349 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-91-6](/img/structure/B12919349.png)
3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxyphenyl group attached to the triazole ring.
Métodos De Preparación
The synthesis of 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids or their derivatives. The reaction typically requires the use of a catalyst, such as piperidine, and is carried out under reflux conditions in a suitable solvent like ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid derivative.
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, it has been investigated for its antimicrobial and anti-inflammatory properties . In the field of chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. Its unique structure also makes it a useful probe in biological studies to understand the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins contributes to its biological activity.
Comparación Con Compuestos Similares
3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b]pyridines and 1,2,3-triazolo[4,5-b]pyridines . These compounds share a similar triazole-pyridine fused ring system but differ in the position and nature of substituents. The presence of the methoxyphenyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. Other similar compounds include 1,2,4-triazolo[3,4-b]thiadiazines and 1,2,3-triazolo[5,1-b]thiadiazines, which also exhibit diverse pharmacological activities .
Propiedades
Número CAS |
62051-91-6 |
|---|---|
Fórmula molecular |
C12H10N4O |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H10N4O/c1-17-10-6-4-9(5-7-10)16-12-11(14-15-16)3-2-8-13-12/h2-8H,1H3 |
Clave InChI |
OSSQPGHVPKERRV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)

![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12919337.png)




